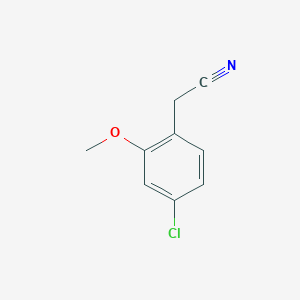

2-(4-Chloro-2-methoxyphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJARSBOCSFHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624854 | |

| Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-92-5 | |

| Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-(4-Chloro-2-methoxyphenyl)acetonitrile

An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its versatile applications as a building block in organic synthesis. Emphasis is placed on the strategic manipulation of its functional groups for the development of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This guide serves as a critical resource for researchers engaged in synthetic chemistry and drug discovery, offering detailed protocols, safety information, and analytical characterization guidelines.

Introduction and Physicochemical Profile

This compound, also known as 4-Chloro-2-methoxybenzyl cyanide, is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a cyanomethyl group, makes it a valuable and versatile intermediate in organic synthesis.[3] The presence of three distinct functional regions—the nitrile moiety, the activated methylene bridge, and the substituted aromatic ring—provides multiple reaction sites for molecular elaboration. This versatility is highly prized in the design of novel compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4][5]

Chemical Identity

-

IUPAC Name : this compound[2]

-

Synonyms : 4-Chloro-2-methoxybenzyl cyanide[1]

-

Molecular Formula : C₉H₈ClNO[1]

-

Molecular Weight : 181.62 g/mol [1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for this compound and its isomers, which are often similar.

| Property | Value | Source |

| Appearance | White or dark brown powder | [6] |

| Melting Point | 42-44°C | [6] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 135.7 ± 23.7 °C | [6] |

| Water Solubility | Insoluble in water | [6][7] |

| LogP | 2.41 | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [6] |

Synthesis and Mechanistic Considerations

The synthesis of phenylacetonitrile derivatives is a well-established area of organic chemistry. A common and reliable method for preparing this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This pathway is favored for its high efficiency and the ready availability of starting materials.

Synthetic Workflow: Cyanation of 4-Chloro-2-methoxybenzyl Chloride

The primary route involves a two-step process starting from 4-chloro-2-methoxybenzaldehyde. First, the aldehyde is reduced to the corresponding benzyl alcohol, which is then converted to a benzyl chloride. The chloride is subsequently displaced by a cyanide anion to yield the target nitrile.

Sources

- 1. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. icr.ac.uk [icr.ac.uk]

- 5. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

2-(4-Chloro-2-methoxyphenyl)acetonitrile chemical structure and properties

An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Introduction

This compound is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis. Its unique structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites for chemical transformations. This guide, intended for researchers, chemists, and professionals in drug development, offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications. As a key intermediate, understanding the characteristics of this compound is essential for its effective utilization in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.

Compound Identification and Chemical Structure

Accurate identification is paramount for ensuring the correct use of this chemical intermediate in research and manufacturing.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| Synonyms | 4-Chloro-2-methoxybenzyl cyanide, (4-Chloro-2-methoxyphenyl)acetonitrile[1][2] |

| CAS Number | 170737-92-5[1][2] |

| Molecular Formula | C₉H₈ClNO[1][2] |

| Molecular Weight | 181.62 g/mol [1][2] |

| InChI Key | ZXJARSBOCSFHDH-UHFFFAOYSA-N[1][2] |

The structure consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a cyanomethyl group (-CH₂CN) at position 1.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and are crucial for process design, handling, and storage. While specific experimental data for this exact isomer is limited, properties can be compared with closely related isomers.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White or dark brown powder | [3] |

| Melting Point | 42-44°C | [3] |

| Boiling Point | 300.7 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 135.7 ± 23.7 °C | [3] |

| Water Solubility | Insoluble in water | [3] |

| LogP | 2.41 |[1] |

Synthesis and Reactivity

Synthetic Pathway

The most common and industrially scalable method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This process, known as cyanation, is a reliable method for introducing the nitrile functional group.

The synthesis of this compound typically begins with the corresponding 4-chloro-2-methoxybenzyl alcohol, which is first converted to 4-chloro-2-methoxybenzyl chloride. The subsequent reaction with sodium or potassium cyanide in a suitable polar aprotic solvent, such as acetone or DMSO, yields the final product. The use of anhydrous conditions is often preferred to minimize the formation of hydrolysis byproducts.[4]

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three main features: the nitrile group, the benzylic protons, and the substituted aromatic ring.

-

Nitrile Group Reactions : The cyano group can undergo hydrolysis to form a carboxylic acid (4-chloro-2-methoxyphenylacetic acid) or a primary amide. It can also be reduced to a primary amine (2-(4-chloro-2-methoxyphenyl)ethan-1-amine). These transformations are fundamental in building more complex molecular scaffolds.

-

Benzylic Carbon Reactivity : The methylene (-CH₂-) protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic. This allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in various alkylation and condensation reactions. For instance, it can react with esters in Claisen-type condensations.[5]

-

Aromatic Ring Reactions : The electron-donating methoxy group and the electron-withdrawing chloro group influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy group are activated, while the chloro group deactivates the ring. Base-catalyzed reactions with nitroarenes have been shown to yield complex heterocyclic structures like benzisoxazoles.[6]

Applications in Synthesis

This compound is primarily used as an intermediate in multi-step organic syntheses. Its functional groups allow for its incorporation into a wide range of larger molecules with potential biological activity.

-

Pharmaceutical Intermediates : Arylacetonitrile derivatives are precursors to numerous active pharmaceutical ingredients (APIs). For example, related methoxyphenylacetonitriles are key intermediates in the synthesis of antidepressants like Venlafaxine.[7] The structural motifs present in this compound make it a valuable precursor for novel therapeutic agents.

-

Agrochemicals : Substituted phenylacetonitriles and their derivatives are used in the development of new herbicides and pesticides. Related structures, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which could potentially be synthesized from this acetonitrile, are used to create herbicidal compounds.[8]

-

Fine Chemicals and Materials Science : This compound can also serve as a starting material for synthesizing dyes, specialty polymers, and other fine chemicals where its specific substitution pattern is required.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would confirm the presence of aromatic protons, the methoxy group (singlet around 3.8 ppm), and the benzylic methylene protons (singlet around 3.7 ppm). ¹³C NMR would show distinct signals for the nitrile carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic groups, and C-O stretching for the methoxy ether linkage.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 181.62 g/mol , along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound and identify any potential impurities or byproducts from the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from analogous compounds like other substituted phenylacetonitriles provide essential guidance.

-

Hazard Identification : Substituted acetonitriles are often classified as harmful if swallowed, inhaled, or in contact with skin.[10][11][12] They can cause skin, eye, and respiratory irritation.

-

Handling Precautions :

-

Storage :

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined structure and predictable reactivity make it an important building block for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific research and industrial applications.

References

-

Chemsrc. (2025). 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Collection of Czechoslovak Chemical Communications. (1981). REACTIONS OF 4-CHLORO-I-NITROBENZENE WITH (3-CHLORO-4-METHOXYPHENYL)ACETONITRILE AND (3,4-DIMETHOXYPHENYL)ACETONITRILE; SYNTHESI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 7. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2 | para Methoxy benzyl cyanide; p-Methoxybenzeneacetonitrile; (4-Methoxyphenyl) acetonitrile | Atul Ltd [atul.co.in]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

4-Chloro-2-Methoxybenzyl cyanide physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-Methoxybenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxybenzyl cyanide, systematically known as 2-(4-chloro-2-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. Its structural framework, featuring a chlorinated and methoxylated phenyl ring attached to a cyanomethyl group, makes it a valuable intermediate in organic synthesis. Compounds of this nature are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitrile group and the potential for the substituted aromatic ring to interact with biological targets. The chloro and methoxy substituents, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-Methoxybenzyl cyanide, the experimental methodologies for their determination, and the spectroscopic techniques used for its characterization. While specific experimental data for this compound is not widely available in public literature, this guide will provide a robust framework for its analysis based on established scientific principles and data from analogous compounds.

Molecular and Physicochemical Properties

A summary of the key identifiers for 4-Chloro-2-Methoxybenzyl cyanide is presented below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting point, boiling point, and density are not readily found in the scientific literature. The values for related isomers are provided for context.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Chloro-2-Methoxybenzyl cyanide | - |

| CAS Number | 170737-92-5 | [2][3] |

| Molecular Formula | C₉H₈ClNO | [2][3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 42-44 °C | [4] |

| Boiling Point | Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 300.7 ± 27.0 °C at 760 mmHg | [4] |

| Density | Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Expected to be insoluble in water, soluble in organic solvents. | Inferred |

dot

Caption: Molecular Structure of 4-Chloro-2-Methoxybenzyl cyanide

Experimental Determination of Physical Properties

The characterization of a novel or sparsely documented compound like 4-Chloro-2-Methoxybenzyl cyanide necessitates the experimental determination of its physical properties. These properties are crucial for identity confirmation, purity assessment, and process development.

Melting Point Determination

The melting point is a fundamental physical property that provides a sharp indication of a crystalline solid's purity.[5] Pure compounds typically melt over a narrow range of 1-2°C.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline 4-Chloro-2-Methoxybenzyl cyanide is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.[5]

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

The choice of a slow heating rate is critical to ensure thermal equilibrium throughout the sample, providing an accurate melting range.[5]

dot

Caption: Workflow for Melting Point Determination

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[7]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]

This method is advantageous as it requires a small amount of the sample.[7]

Density Measurement

Density is an intrinsic property defined as the mass of a substance per unit volume.[8]

Experimental Protocol:

-

Mass Measurement: A known volume of the substance is accurately weighed using an analytical balance.

-

Volume Measurement: For a solid, the volume can be determined by displacement. The solid is submerged in a liquid in which it is insoluble, and the volume of the displaced liquid is measured using a graduated cylinder or pycnometer.[8] For a liquid, a specific volume is measured using a pipette or a pycnometer.

-

Calculation: The density is calculated by dividing the mass by the volume.[8]

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.

Experimental Protocol:

-

Solvent Screening: A small, measured amount of 4-Chloro-2-Methoxybenzyl cyanide (e.g., 10 mg) is added to a test tube containing a small volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature.

-

Solvent Range: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and dichloromethane.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).[10]

-

¹H NMR: The ¹H NMR spectrum of 4-Chloro-2-Methoxybenzyl cyanide is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylene protons. The chemical shifts, integration, and splitting patterns of these signals would confirm the connectivity of the molecule.

-

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, allowing for the confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[11] For 4-Chloro-2-Methoxybenzyl cyanide, characteristic IR absorption bands would be expected for:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

-

C=C aromatic ring stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (methoxy group): A strong band in the 1000-1300 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Safety and Handling

Conclusion

4-Chloro-2-Methoxybenzyl cyanide is a compound with significant potential in synthetic and medicinal chemistry. This guide has outlined its key molecular identifiers and provided a comprehensive overview of the standard experimental procedures for determining its fundamental physical properties. While specific experimental data for this compound remains elusive in the public domain, the methodologies and spectroscopic principles detailed herein provide a solid foundation for its empirical characterization. Researchers and drug development professionals are encouraged to apply these established techniques to rigorously determine the physical and spectral properties of this and other novel compounds.

References

- Chemsrc. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. [URL: https://www.chemsrc.com/en/cas/170737-92-5_1338006.html]

- Amitychem. Buy (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE Different Grade from Amitychem. [URL: https://www.echemi.com/produce/pr2204201835-2-chloro-4-methoxyphenyl-acetonitrile-amitychem.html]

- Appchem. This compound | 170737-92-5. [URL: https://www.appchem-sci.com/product/am96763]

- Solubility test for Organic Compounds. [URL: https://www.slideshare.net/slideshow/solubility-test-for-organic-compounds/259160494]

- Experiment (1) Determination of Melting Points. [URL: https://www.slideshare.

- UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Aromatics. [URL: https://www.chem.ucla.

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [URL: https://microbenotes.com/nuclear-magnetic-resonance-nmr-spectroscopy/]

- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Spectroscopy/4.

- Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [URL: https://www.slideshare.

- Clarion University. Determination of Melting Point. [URL: https://www.clarion.

- Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [URL: https://www.wiley-vch.de/en/areas-of-interest/chemistry/nmr-spectroscopy-978-3-527-34598-1]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://www.scribd.com/document/406082490/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Vijay Nazare. Determination of Boiling Point (B.P):. [URL: http://www.vijaynazare.weebly.

- University of Calgary. Melting point determination. [URL: https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch13/13-2-2.html]

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [URL: https://openstax.

- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]

- INTERPRETATION OF IR SPECTRA. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_spec.htm]

- JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [URL: https://www.jove.

- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Further_Techniques/6.02%3A_Boiling_Point/6.

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [URL: https://www.slideshare.net/slideshow/experimental-no-2-boiling-point-boiling-point-purpose-of-experimental-1-to-determine-boiling-point-of-unknown-compounds/251342671]

- YouTube. Lec15 - IR Spectra of Aromatic Compounds. [URL: https://www.youtube.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra]

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [URL: https://www.youtube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.mnstate.

- SALTISE. Organic Chemistry: Introduction to Solubility. [URL: https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]

- Physics Stack Exchange. How does calculate the density of a compound material?. [URL: https://physics.stackexchange.

- Chemsrc. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. [URL: https://www.chemsrc.com/en/cas/170737-92-5_1338006.html]

- JoVE. Video: Determining the Density of a Solid and Liquid. [URL: https://www.jove.com/v/10184/determining-the-density-of-a-solid-and-liquid]

- MEASUREMENT OF DENSITY. [URL: https://www.csun.edu/~alchemy/Chem100_S02/Density.pdf]

- Sigma-Aldrich. 4-Methoxyphenylacetonitrile 97 104-47-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/130986]

- Safrole. Benzyl Cyanide Properties, Reactions, and Applications. [URL: https://safrole.

- YouTube. How to Calculate the Density of a Molecule : Chemistry and Physics Calculations. [URL: https://www.youtube.

- Chemistry LibreTexts. Density and Percent Compositions. [URL: https://chem.libretexts.org/Courses/College_of_Marin/CHEM_114%3A_Introductory_Chemistry/03%3A_Matter_and_Energy/3.06%3A_Density_and_Percent_Compositions]

- Sciencemadness Wiki. Benzyl cyanide. [URL: https://www.sciencemadness.org/wiki/index.php/Benzyl_cyanide]

- PubChem. Benzyl-2,3,4,5,6-d5 cyanide | C8H7N | CID 10261103. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10261103]

- Grokipedia. Benzyl cyanide. [URL: https://grokipedia.

- PubChem. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81496]

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [URL: https://www.youtube.

- Amitychem. Buy (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE Different Grade from Amitychem. [URL: https://www.echemi.com/produce/pr2204201835-2-chloro-4-methoxyphenyl-acetonitrile-amitychem.html]

- Benchchem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/synthesis/2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile]

- Wikipedia. Benzyl cyanide. [URL: https://en.wikipedia.org/wiki/Benzyl_cyanide]

- precisionFDA. 4-CHLOROBENZYL CYANIDE. [URL: https://precision.fda.gov/files/pfda-1-1-1000000-000001/unii-K2K7AKZ2Z7.json]

- lookchem. 4-Chloro-2-Methoxybenzyl cyanide Safety Data Sheets(SDS). [URL: https://www.lookchem.com/4-Chloro-2-Methoxybenzyl-cyanide-sds-170737-92-5.html]

- Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98 7035-03-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/180645]

- Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0053]

- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. [URL: https://patents.google.

- NIST WebBook. Benzeneacetonitrile, 4-chloro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C140534&Type=IR-SPEC&Index=1#IR-SPEC]

Sources

- 1. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc [chemsrc.com]

- 2. appchemical.com [appchemical.com]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lookchem.com [lookchem.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. lookchem.com [lookchem.com]

- 10. 4-Methoxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

The Rise and Fall of a Metabolic Modulator: A Technical Guide to GW501516 (Cardarine)

A Note on Chemical Identity: The compound of interest for this guide, widely known as GW501516 or Cardarine, is scientifically identified by the CAS Number 317318-70-0. The initially provided CAS number, 170737-92-5, corresponds to a precursor molecule, (4-chloro-2-methoxyphenyl)acetonitrile, utilized in the synthesis of various chemical entities and is not the biologically active agent that is the focus of this document.

Introduction: A Promising Target for Metabolic Disease

In the landscape of therapeutic interventions for metabolic syndrome—a constellation of conditions including obesity, dyslipidemia, and insulin resistance—the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as a focal point for drug discovery.[1] This family of nuclear receptors, comprising three isoforms (α, γ, and δ), acts as ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose homeostasis.[2] While PPARα and PPARγ agonists have been successfully translated into clinical use as fibrates and thiazolidinediones, respectively, the therapeutic potential of PPARδ remained largely unexplored until the advent of selective agonists.[1]

GW501516, also known as Cardarine, emerged from this pursuit as a potent and highly selective agonist for the PPARδ receptor.[3] Its discovery sparked significant interest due to its profound effects on fatty acid metabolism and its potential to address multiple facets of the metabolic syndrome.[4][5] This guide provides an in-depth technical overview of the background, discovery, mechanism of action, and key experimental findings related to GW501516, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Selective PPARδ Agonist

The development of GW501516 was the result of a research collaboration initiated in 1992 between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals.[3] The primary objective of this partnership was to discover and develop a PPARδ agonist for the treatment of hyperlipidemia.[6] Employing a combination of combinatorial chemistry and structure-based drug design, the research teams successfully synthesized a series of compounds, leading to the identification of GW501516 as a lead candidate.[3][6]

The discovery was formally published in 2001, detailing the rational design and potent activity of this novel chemical entity.[3] Preclinical studies in animal models quickly demonstrated its efficacy in improving lipid profiles and insulin sensitivity, propelling it into clinical development.[3][6]

Clinical Development and Subsequent Discontinuation

GSK advanced GW501516 into Phase I clinical trials in 2000 to investigate its potential in treating hyperlipidemia.[3] These early trials in healthy volunteers showed promising results, with the compound effectively reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[7] Subsequent Phase I/II studies were initiated in 2002 to further evaluate its efficacy in patients with metabolic syndrome.[3][5] By 2007, GW501516 had completed two Phase II clinical studies, with continued positive outcomes in managing dyslipidemia.[3]

However, in a significant setback, GSK terminated the development of GW501516 in 2007.[3] The decision was based on findings from long-term preclinical animal studies which revealed that the compound caused the rapid development of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin, thyroid, tongue, testes, and uterus, at all tested dosages.[3][8][9] This alarming discovery of carcinogenicity rendered the risk-benefit profile of the drug unfavorable for continued human use, leading to the cessation of all clinical development.[10]

Mechanism of Action: A Transcriptional Regulator of Metabolism

GW501516 exerts its biological effects through its high-affinity and selective binding to the PPARδ receptor. It acts as a potent agonist with a Ki (inhibitory constant) and EC50 (half-maximal effective concentration) of 1 nM, and it exhibits over 1,000-fold selectivity for PPARδ compared to PPARα and PPARγ.[3]

Upon activation by GW501516, PPARδ undergoes a conformational change, leading to the recruitment of transcriptional coactivators, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[3] This ligand-activated PPARδ/PGC-1α complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11] This binding event initiates the transcription of a suite of genes involved in energy expenditure and fatty acid metabolism.[3]

The primary downstream effect of PPARδ activation by GW501516 is a metabolic shift towards the preferential utilization of fatty acids as an energy source.[8] This is achieved through the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation in skeletal muscle.[1][12]

Signaling Pathway of GW501516-Mediated PPARδ Activation

Figure 1: Simplified signaling pathway of GW501516. The agonist binds to and activates the PPARδ/RXR heterodimer, leading to the recruitment of the coactivator PGC-1α. This complex then binds to PPREs on target genes, upregulating genes involved in fatty acid metabolism and energy expenditure.

Key Experimental Findings and Protocols

Enhanced Fatty Acid Oxidation and Endurance

A seminal study demonstrated that high doses of GW501516 dramatically improved the physical performance of mice.[3] This effect was attributed to the compound's ability to reprogram muscle fiber types and promote mitochondrial biogenesis, leading to increased oxidative capacity.[6][12]

| Parameter | Control Group | GW501516-Treated Group | Reference |

| Running Endurance | Baseline | Significantly Increased | [3][12] |

| Fatty Acid Oxidation | Baseline | Significantly Increased | [1][13] |

| PGC-1α Expression | Baseline | Upregulated | [12][13] |

| CPT-1 Expression | Baseline | Upregulated | [1][14] |

Table 1: Summary of key preclinical findings on the effects of GW501516.

Experimental Protocol: Assessment of Fatty Acid Oxidation in Skeletal Muscle Cells

-

Cell Culture: Differentiate C2C12 myoblasts into myotubes by switching to a differentiation medium (DMEM with 2% horse serum).

-

Treatment: Incubate the differentiated myotubes with varying concentrations of GW501516 (e.g., 1-10 µM) or vehicle control for 24-48 hours.

-

Fatty Acid Oxidation Assay:

-

Prepare a solution of radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).

-

Incubate the treated myotubes with the radiolabeled fatty acid solution for a defined period (e.g., 2-4 hours).

-

Collect the incubation medium and measure the amount of ¹⁴CO₂ produced, which is a direct measure of fatty acid oxidation.

-

-

Data Analysis: Normalize the ¹⁴CO₂ production to the total protein content of the cells and compare the results between the GW501516-treated and control groups.

Anti-inflammatory Effects

Beyond its metabolic effects, GW501516 has also been shown to possess anti-inflammatory properties.[15][16] Studies have demonstrated that PPARδ activation can suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17]

Figure 2: Proposed anti-inflammatory mechanism of GW501516. Activation of PPARδ by GW501516 can inhibit the TAK1-NFκB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion: A Cautionary Tale in Drug Development

The story of GW501516 is a compelling yet cautionary tale in the field of drug discovery and development. While its potent and selective activation of PPARδ offered a promising therapeutic avenue for metabolic diseases, the severe carcinogenicity observed in preclinical studies ultimately led to its discontinuation.[3][8] Despite its abandonment for clinical use, GW501516 remains a valuable research tool for elucidating the complex roles of PPARδ in metabolic regulation and inflammation. The journey of this compound underscores the critical importance of long-term safety assessments in the development of novel therapeutics.

References

-

Wikipedia. GW501516. [Link]

-

Barroso, E., Rodríguez-Calvo, R., Serrano-Marco, L., Astudillo, A. M., Balsinde, J., Palomer, X., ... & Vázquez-Carrera, M. (2011). The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation. Endocrinology, 152(5), 1848-1859. [Link]

-

Coll, T., Rodríguez-Calvo, R., Barroso, E., Serrano-Marco, L., Eyre, E., Palomer, X., ... & Vázquez-Carrera, M. (2010). Activation of peroxisome proliferator-activated receptor-δ by GW501516 prevents fatty acid-induced nuclear factor-κB activation and insulin resistance in skeletal muscle cells. Endocrinology, 151(4), 1560-1569. [Link]

-

Vázquez-Carrera, M. (2011). Role played by the peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) activator, GW501516, in control of fatty acid metabolism: a new potential therapeutic target for treating metabolic syndrome. Endocrinology, 152(5), 1848-59. [Link]

-

Chen, W., Gao, R., Xie, X., Zheng, Z., Li, H., Li, S., ... & Xie, L. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific reports, 5(1), 1-13. [Link]

-

Wei, S., Zhang, L., Zhou, X., Du, M., Li, Y., & Yao, Y. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. The Journal of organic chemistry, 68(23), 9116-9118. [Link]

-

Seed, P. T., Koter, H. G., & Heales, S. J. (2007). The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. Biochemical and biophysical research communications, 362(3), 796-801. [Link]

-

Lee, C. H., Chawla, A., Urbiztondo, N., Liao, D., Boisvert, W. A., Evans, R. M., & Curtiss, L. K. (2003). PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. Proceedings of the National Academy of Sciences, 100(24), 14353-14358. [Link]

-

QIAGEN GeneGlobe. PPAR Signaling. [Link]

-

Yang, X., Kume, S., Tanaka, Y., Isshiki, K., Chin-Kanasaki, M., Sugimoto, T., ... & Uzu, T. (2011). GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice. PloS one, 6(9), e25271. [Link]

-

Burkart, A., & D'Uscio, L. V. (2017). PPARδ, a potential therapeutic target for heart disease. Journal of the American Heart Association, 6(1), e005279. [Link]

-

Creative Diagnostics. PPAR Signaling Pathway. [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor delta. [Link]

-

Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genetics and Molecular Medicine, 5(1), 1-12. [Link]

-

Healthy Male. (2025, August 31). Cardarine or GW1516: What you need to know. [Link]

-

ResearchGate. Comprehensive characterization of the PPAR-δ agonist GW501516 for horse doping control analysis. [Link]

-

Inside Bodybuilding. (2023, February 13). Cardarine (GW501516): Dosage, Cycle, Benefits, and Side Effects. [Link]

-

Professor Peptides. Cardarine (GW-501516): PPARδ Agonist Performance Research. [Link]

-

World Anti-Doping Agency. (2013, March 21). WADA issues alert on GW501516. [Link]

-

Dr. Oracle. (2025, June 25). What is GW501516 (Cardarine)?. [Link]

-

Canada.ca. (2023, March 22). Unauthorized workout supplements may pose serious health risks. [Link]

-

D'Uscio, L. V., & Burkart, A. (2013). Regulating PPARδ signaling as a potential therapeutic strategy for skeletal muscle disorders in heart failure. Journal of applied physiology, 114(6), 691-693. [Link]

-

More Plates More Dates. (2019, July 29). Cardarine (GW501516) - A Comprehensive Overview [Video]. YouTube. [Link]

-

Park, J., Lee, J., & Kim, J. (2021). Cardarine (GW501516) Effects on Improving Metabolic Syndrome. Journal of Health, Sports, and Kinesiology, 2(2), 22-27. [Link]

-

Turza, A., Borodi, G., & Mureșan-Pop, M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. International journal of molecular sciences, 25(9), 5026. [Link]

-

Holloszy, J. O., & Hansen, P. A. (2007). PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 292(4), E1207-E1211. [Link]

-

Papi, A., Guarnieri, T., De Fazio, D., Storci, G., & Bonifaci, M. (2016). Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1862(11), 2189-2198. [Link]

-

Turza, A., Borodi, G., & Mureșan-Pop, M. (2025). Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis. Molecules, 30(3), 573. [Link]

-

Daily Sundial. Cardarine GW501516 Results Before and After, Dosage – Legal GW 501516 SARM for Fat Burning. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. GW501516 - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. scivisionpub.com [scivisionpub.com]

- 7. youtube.com [youtube.com]

- 8. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 9. insidebodybuilding.com [insidebodybuilding.com]

- 10. recalls-rappels.canada.ca [recalls-rappels.canada.ca]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methoxyphenyl)acetonitrile, a key chemical intermediate in the synthesis of complex organic molecules. This document details the compound's core physicochemical properties, outlines a robust and validated multi-step synthesis pathway from commercially available precursors, and discusses its prospective applications, particularly in the realm of drug discovery and medicinal chemistry. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: A Versatile Synthetic Building Block

This compound, also known as 4-chloro-2-methoxybenzyl cyanide, belongs to the class of substituted benzeneacetonitriles.[1][2] This class of compounds is of significant interest in organic synthesis due to the versatile reactivity of the nitrile functional group. The nitrile can be readily transformed into a variety of other functionalities, including primary amines, carboxylic acids, amides, and tetrazoles, making it an invaluable handle in the construction of molecular frameworks.[3]

The specific substitution pattern of this compound—featuring a chloro group at the 4-position and a methoxy group at the 2-position—provides a scaffold with distinct electronic and steric properties. These substituents not only influence the reactivity of the aromatic ring but also serve as key recognition elements or metabolic modulators in the design of biologically active molecules. Consequently, this compound is a valuable intermediate for creating libraries of novel compounds for screening in agrochemical and pharmaceutical research and development.[4]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 170737-92-5 | [1] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Synonyms | 4-chloro-2-methoxybenzyl cyanide | [1][2] |

| Polar Surface Area (PSA) | 33.02 Ų | [1] |

| LogP | 2.41 | [1] |

| InChIKey | ZXJARSBOCSFHDH-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

A reliable synthesis of this compound can be achieved via a three-step sequence starting from the commercially available 4-Chloro-2-methoxybenzaldehyde.[5] This pathway is designed for high fidelity and scalability, with each step employing well-understood and robust chemical transformations.

Caption: A validated three-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Reduction of 4-Chloro-2-methoxybenzaldehyde to (4-Chloro-2-methoxyphenyl)methanol

-

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups. It is safer and easier to handle than more powerful hydrides like LiAlH₄. Methanol is an excellent solvent that readily dissolves the aldehyde and the reagent.

-

Protocol:

-

Dissolve 4-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol, which can often be used in the next step without further purification.

-

Step 2: Chlorination of (4-Chloro-2-methoxyphenyl)methanol

-

Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an Sₙi mechanism, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies product isolation.

-

Protocol:

-

In a fume hood, dissolve the crude (4-Chloro-2-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas trap.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-4-chloro-2-methoxybenzene.

-

Step 3: Cyanation of 1-(Chloromethyl)-4-chloro-2-methoxybenzene

-

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. Sodium cyanide (NaCN) provides the cyanide nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to solvate the sodium cation, leaving the cyanide anion highly reactive and promoting a fast reaction rate.[6]

-

Protocol:

-

Dissolve the crude benzyl chloride (1.0 eq) in DMSO.

-

Add sodium cyanide (1.5 eq) to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

-

Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Spectroscopic Characterization Profile

To ensure the identity and purity of the synthesized product, a full suite of spectroscopic analysis is required. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[7][8][9]

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.7 (s, 2H, -CH₂CN) |

| ¹³C NMR | δ (ppm): ~157 (Ar-C-O), ~130 (Ar-C-Cl), ~130 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C), ~117 (C≡N), ~112 (Ar-CH), ~56 (-OCH₃), ~22 (-CH₂CN) |

| IR (cm⁻¹) | ~2250 (C≡N, sharp, strong), ~1600, 1490 (C=C aromatic), ~1250 (C-O, asymm.), ~1030 (C-O, symm.), ~800 (C-Cl) |

| Mass Spec. | Molecular Ion (M⁺) at m/z 181, with a characteristic M+2 isotope peak at m/z 183 (~33% intensity of M⁺) due to ³⁷Cl. Key fragment at m/z 141 ([M-CH₂CN]⁺). |

Safety, Handling, and Storage

Given its chemical nature as a nitrile and a chlorinated aromatic compound, strict safety protocols must be followed.

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and eye irritation.[11] Contact with acids liberates highly toxic hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust and aerosol formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

-

First Aid:

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitrile group is a linchpin for molecular elaboration, enabling access to a wide array of pharmacologically relevant structures.

Caption: Key transformations of the nitrile group for pharmaceutical synthesis.

-

Synthesis of Phenethylamines: Reduction of the nitrile group, typically with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding phenethylamine. This is a core scaffold in many neurotransmitter-modulating drugs and other CNS-active agents.

-

Formation of Phenylacetic Acids: Complete hydrolysis of the nitrile under acidic or basic conditions produces a phenylacetic acid derivative. These are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.

-

Access to Phenylacetamides: Partial hydrolysis allows for the synthesis of amides, which are prevalent in a vast range of pharmaceuticals due to their ability to act as stable hydrogen bond donors and acceptors.

-

Building Block for Heterocycles: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design to improve metabolic stability and cell permeability.

The chloro and methoxy substituents on the phenyl ring provide opportunities for further functionalization (e.g., via cross-coupling reactions) and are crucial for modulating the compound's pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis pathway, make it an accessible building block for research and development. The versatility of its nitrile functional group allows for straightforward conversion into diverse, high-value molecular scaffolds, positioning it as a key resource for professionals in drug discovery and fine chemical synthesis. Adherence to rigorous safety protocols is mandatory when handling this compound and its precursors.

References

- 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc. (n.d.).

- SAFETY DATA SHEET. (2025, December 21).

- This compound | CymitQuimica. (n.d.).

- Buy (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE Different Grade from Amitychem. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- para Methoxy phenyl aceto nitrile - Technical Data Sheet. (2017, March).

- SAFETY DATA SHEET. (2025, July 30).

- 4-Chloro-2-methoxybenzaldehyde | 53581-86-5. (n.d.).

- Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. (2025, December).

- 2-Chloro-4-hydroxybenzaldehyde synthesis. (n.d.).

- (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496. (n.d.).

- Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (n.d.).

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

- Buy 2-(4-Chloro-2-methoxyphenoxy)acetonitrile. (n.d.).

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.).

- 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5. (n.d.).

- 2,6-dichloro-4-methoxybenzaldehyde. (2025, May 20).

- 2-Methoxyphenylacetonitrile synthesis. (n.d.).

- 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115. (n.d.).

- 2-Methoxyphenylacetonitrile 98 7035-03-2. (n.d.).

- 4-Methoxyphenylacetonitrile 97 104-47-2. (n.d.).

- 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2. (n.d.).

- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (n.d.).

- NaCN/DOWEX(R)50WX4. (2013). Oriental Journal of Chemistry, 29(3), 1135-1137.

- Cyanation – Knowledge and References. (n.d.).

- RECENT ADVANCES IN CYANATION REACTIONS. (2022). Quimica Nova, 45(6).

- 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum. (n.d.).

- (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE | 170737-93-6. (n.d.).

- 4-Methoxybenzyl cyanide | 104-47-2. (n.d.).

- Diethyl oxalate CAS 95-92-1. (n.d.).

- (2-Methoxyphenyl)acetonitrile. (n.d.).

Sources

- 1. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(4-Chloro-2-methoxyphenoxy)acetonitrile [smolecule.com]

- 5. biosynth.com [biosynth.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]

- 9. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. atul.co.in [atul.co.in]

A Technical Guide to Unlocking the Research Potential of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Executive Summary

2-(4-Chloro-2-methoxyphenyl)acetonitrile is a sparsely characterized substituted phenylacetonitrile that stands at the intersection of several promising avenues in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetonitrile core decorated with both a chloro and a methoxy group, suggests a rich potential for chemical modification and biological activity. This guide provides a comprehensive framework for initiating a research program centered on this molecule. We delve into its fundamental properties, propose a robust synthetic pathway, and outline four distinct, high-potential research areas: oncology, neuroscience, agrochemicals, and metabolic profiling. For each area, we present the core scientific rationale, a strategic experimental workflow, and detailed, field-proven protocols to empower researchers to explore its therapeutic and commercial possibilities. This document is designed to serve as a foundational resource for scientists and drug development professionals, transforming this compound from a mere catalog chemical into a valuable lead for innovation.

Introduction: The Scientific Case for this compound

The field of drug discovery is perpetually in search of novel molecular scaffolds that offer both synthetic tractability and diverse biological potential. This compound (herein referred to as CM-ACN) emerges as a compelling candidate for investigation. Its core, the phenylacetonitrile group, is a well-established pharmacophore and a versatile synthetic intermediate. The true potential of CM-ACN, however, lies in the strategic placement of its substituents.

-

The Chloro Group: The chlorine atom at the 4-position can significantly enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development. This modification can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.

-

The Methoxy Group: Positioned ortho to the acetonitrile moiety, the methoxy group acts as an electron-donating group, which can modulate the electronic properties of the entire molecule. This can influence binding affinity to biological targets and alter the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While potentially a site for O-demethylation, its presence offers a handle for structure-activity relationship (SAR) studies.

-

The Acetonitrile Group: This functional group is not merely a synthetic handle. The nitrile is a known bioisostere for various functional groups and can participate in critical hydrogen bonding interactions with protein targets. Furthermore, the adjacent benzylic carbon is activated, providing a prime site for chemical derivatization to build molecular complexity and explore a wide chemical space.

This combination of features positions CM-ACN as a high-potential starting point for developing novel therapeutics. This guide will provide the strategic and methodological foundation for such an endeavor.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of any research program. The table below summarizes the key known and predicted properties of CM-ACN.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| Synonyms | 4-Chloro-2-methoxybenzyl cyanide | Vendor Data |

| CAS Number | 170737-92-5 | Vendor Data |

| Molecular Formula | C₉H₈ClNO | Calculated |

| Molecular Weight | 181.62 g/mol | Calculated |

| Predicted LogP | 2.41 | ChemSrc[1] |

| Appearance | White to off-white solid (Predicted) | - |

Foundational Synthesis and Derivatization Strategy

A reliable and scalable synthesis is the first critical step. While specific literature on CM-ACN's synthesis is scarce, a robust two-step protocol can be proposed based on well-established transformations of analogous structures.

Proposed Synthesis of CM-ACN

The proposed pathway begins with the commercially available 4-chloro-2-methoxytoluene and proceeds via a free-radical benzylic bromination followed by a nucleophilic cyanation.

Caption: Proposed two-step synthesis of CM-ACN.

Rationale for Experimental Choices:

-

Benzylic Bromination: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the classic and highly effective method for selectively brominating the benzylic position without affecting the aromatic ring, which is crucial for activated systems like methoxy-substituted toluenes.[2][3] Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like acetonitrile could be explored. Photochemical initiation can also be an alternative to AIBN.[3]

-

Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile. Reaction with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO facilitates a clean Sₙ2 reaction to yield the desired nitrile product.[4] The use of DMSO ensures the solubility of the cyanide salt and promotes a favorable reaction rate at moderate temperatures.

Derivatization Workflow

The true value of CM-ACN lies in its potential as a scaffold. The activated methylene bridge (the -CH₂- group) is ripe for chemical modification, allowing for the creation of a diverse chemical library.

Caption: Derivatization strategy for the CM-ACN scaffold.

Proposed Research Area 1: Oncology

Scientific Rationale: The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[5] Many small molecules containing substituted aromatic rings have demonstrated potent antiproliferative activity by interfering with tubulin polymerization. The structural features of CM-ACN, particularly its moderate lipophilicity and potential for metabolic stability, make it an intriguing candidate for investigation as a novel microtubule-targeting agent.

Hypothesis: CM-ACN or its derivatives will exhibit cytotoxic activity against a panel of human cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow: A tiered screening approach is proposed to efficiently identify active compounds and elucidate their mechanism of action.

Caption: High-throughput screening cascade for oncology.

Detailed Protocol: NCI-60 Cell Line Screening

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a powerful, publicly available tool for identifying novel anticancer agents.[6][7]

-

Objective: To evaluate the cytotoxic and/or cytostatic effects of CM-ACN and its derivatives across a broad range of human cancers.

-

Methodology:

-

Initial Screen: Compounds are first tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.[8]

-

Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is advanced to a five-dose concentration-response study to determine key parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).[9]

-

Assay Principle: The assay relies on the sulforhodamine B (SRB) protein stain to assess cell density after a 48-hour incubation with the test compound.[6]

-

-

Data Analysis: The results are presented as a "mean graph," which provides a unique fingerprint of a compound's activity. This fingerprint can be compared against a database of known anticancer agents using the COMPARE algorithm to hypothesize a mechanism of action.[10]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][11]

-

Objective: To determine if lead compounds from the cell-based screens directly inhibit or enhance tubulin polymerization.

-

Methodology:

-

Principle: A fluorescence-based assay is recommended for its high sensitivity.[12] Purified tubulin is mixed with a fluorescent reporter that specifically binds to polymerized microtubules, causing an increase in fluorescence.[13]

-

Setup: Purified bovine or porcine tubulin (e.g., 2 mg/mL) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[13]

-

Execution: The reaction is initiated by warming the mixture to 37°C in a 96-well plate containing various concentrations of the test compound, a vehicle control, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[5]

-

Measurement: Fluorescence intensity is measured kinetically over 60-90 minutes using a microplate reader.

-

-

Data Interpretation: Inhibitors of tubulin polymerization will reduce the rate and extent of fluorescence increase, while stabilizers will enhance it. The IC₅₀ value can be calculated from the dose-response curve.

Proposed Research Area 2: Neuroscience

Scientific Rationale: The phenylacetonitrile scaffold is a key structural component in several centrally acting drugs. Most notably, it serves as a crucial intermediate in the synthesis of the antidepressant Venlafaxine. Furthermore, heterocyclic compounds derived from related precursors have shown promise as anticonvulsants. The predicted LogP of CM-ACN suggests it may have sufficient lipophilicity to cross the blood-brain barrier, making it a viable candidate for CNS-targeted drug discovery.

Hypothesis: CM-ACN or its derivatives possess anticonvulsant or antidepressant-like properties, potentially through the modulation of ion channels or neurotransmitter reuptake transporters.

Experimental Workflow: A workflow starting with broad, in vivo behavioral screens followed by more targeted in vitro assays is a time- and resource-efficient strategy.

Caption: Screening workflow for CNS-active compounds.

Detailed Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15]

-

Objective: To screen for the anticonvulsant activity of CM-ACN by assessing its ability to prevent seizure spread.

-

Methodology:

-

Animal Model: Male CF-1 or C57BL/6 mice are typically used.[16]

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Procedure: At the time of predicted peak effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes after application of a topical anesthetic.[15][16]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[15][17]

-

-

Data Analysis: The Median Effective Dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Detailed Protocol: Forced Swim Test (FST)

The FST is one of the most widely used behavioral assays for screening potential antidepressant drugs.[18][19]

-

Objective: To assess the antidepressant-like potential of CM-ACN.

-

Methodology:

-

Animal Model: Mice are placed individually in a cylinder of water (25°C) from which they cannot escape.[20]

-

Procedure: The test session typically lasts for 6 minutes. The animal's behavior is recorded, often by video.[20]

-

Endpoint: The key behavioral parameter measured is immobility time. The assumption is that an animal will eventually stop trying to escape and adopt an immobile posture. Clinically effective antidepressants have been shown to reduce this immobility time, increasing active behaviors like swimming and climbing.[21]

-

-

Data Analysis: The duration of immobility in the last 4 minutes of the 6-minute test is scored by a trained observer or automated tracking software. A statistically significant decrease in immobility time compared to the vehicle-treated group indicates potential antidepressant activity.

Proposed Research Area 3: In Vitro ADME & Metabolic Profiling

Scientific Rationale: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoiding late-stage failures in drug development.[22][23] The chloro and methoxy groups on the CM-ACN scaffold are known to significantly influence these properties. Understanding the metabolic stability and potential for drug-drug interactions is paramount before committing to more extensive in vivo studies.[1]

Hypothesis: The chloro-substituent at the 4-position will confer metabolic stability, while the methoxy group at the 2-position may be a primary site of metabolism (O-demethylation). The compound may inhibit key cytochrome P450 (CYP) enzymes.

Experimental Workflow: A panel of standard in vitro ADME assays can provide a comprehensive early profile of the compound's drug-like properties.

Caption: Workflow for in vitro ADME and metabolic profiling.

Detailed Protocol: CYP450 Inhibition Assay

This assay determines a compound's potential to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[24][25]

-

Objective: To determine the IC₅₀ values of CM-ACN against a panel of the most clinically relevant CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26]

-

Methodology:

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes are used as the enzyme source.[27]

-

Procedure: The test compound (at various concentrations) is incubated with the enzyme source and a specific, isoform-selective probe substrate in the presence of the cofactor NADPH.

-

Measurement: After a set incubation time, the reaction is stopped. The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

-

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. An IC₅₀ value is calculated from the resulting dose-response curve, representing the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Conclusion and Future Directions

This compound is more than just a chemical structure; it is a launchpad for discovery. The strategic combination of a versatile phenylacetonitrile core with metabolically influential chloro and methoxy substituents provides a strong rationale for its investigation across multiple therapeutic areas. This guide has laid out a clear, multi-pronged research plan, grounded in established scientific principles and supported by detailed, actionable protocols. By systematically pursuing the proposed avenues in synthesis, oncology, neuroscience, and metabolic profiling, researchers can efficiently unlock the full potential of this promising scaffold. The journey from a simple molecule to a life-changing therapeutic is long, but it begins with a well-defined map. This document provides that map.

References

-

4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5 | Chemsrc . Chemsrc.com. Available from: [Link]

-

The Mouse Forced Swim Test . Journal of Visualized Experiments. Available from: [https://www.jove.com/t/2 Forced-swim-test]([Link] Forced-swim-test)

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse . Current Protocols in Pharmacology. Available from: [Link]

-

Forced swim test in rodents . NC3Rs. Available from: [Link]

-

NCI-60 Screening Methodology . National Cancer Institute. Available from: [Link]

-

Factsheet on the forced swim test . Understanding Animal Research. Available from: [Link]

-

Tubulin Polymerization Assay . Bio-protocol. Available from: [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) . National Institute of Neurological Disorders and Stroke. Available from: [Link]

-

Outline of the NCI-60 Program . ResearchGate. Available from: [Link]

-

Forced Swim Test v.3 . University of Notre Dame. Available from: [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based . Cytoskeleton, Inc. Available from: [Link]

-

The Forced Swim Test as a Model of Depressive-like Behavior . Journal of Visualized Experiments. Available from: [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test . AxisPharm. Available from: [Link]

-

In Vitro Tubulin Polymerization Assay Kit . MilliporeSigma. Available from: [Link]

-

CYP450 Time-Dependent Inhibition (TDI) Assay . Creative Bioarray. Available from: [Link]

-

Maximal Electroshock Seizure Model . Melior Discovery. Available from: [Link]

-

Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen . National Cancer Institute. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation . Roche. Available from: [Link]

-